molecular formula C20H21N5O2 B11067972 5-methyl-N-[4-(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-methyl-N-[4-(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11067972
M. Wt: 363.4 g/mol
InChI Key: LMSKSTURPIXVFJ-UHFFFAOYSA-N
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Description

5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a morpholine group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with acyl chlorides under controlled conditions. The morpholine group is then introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Morpholine, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and morpholine group allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine
  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
  • N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Uniqueness

5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, a morpholine group, and a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-methyl-N-(4-morpholin-4-ylphenyl)-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-15-19(23-25(22-15)18-5-3-2-4-6-18)20(26)21-16-7-9-17(10-8-16)24-11-13-27-14-12-24/h2-10H,11-14H2,1H3,(H,21,26)

InChI Key

LMSKSTURPIXVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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